molecular formula C24H32N2O B5958747 1-benzyl-N-[1-(3,4-dimethylphenyl)propyl]piperidine-4-carboxamide

1-benzyl-N-[1-(3,4-dimethylphenyl)propyl]piperidine-4-carboxamide

Cat. No.: B5958747
M. Wt: 364.5 g/mol
InChI Key: ZVRMCQWATNHWSF-UHFFFAOYSA-N
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Description

1-benzyl-N-[1-(3,4-dimethylphenyl)propyl]piperidine-4-carboxamide is a synthetic organic compound that belongs to the piperidine class This compound is characterized by its complex structure, which includes a piperidine ring, a benzyl group, and a dimethylphenylpropyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-N-[1-(3,4-dimethylphenyl)propyl]piperidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction.

    Attachment of the Dimethylphenylpropyl Moiety: This step involves the use of a Grignard reagent or similar organometallic compound to attach the dimethylphenylpropyl group to the piperidine ring.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-N-[1-(3,4-dimethylphenyl)propyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-benzyl-N-[1-(3,4-dimethylphenyl)propyl]piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1-benzyl-N-[1-(3,4-dimethylphenyl)propyl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-benzyl-N-[1-(3,4-dimethylphenyl)propyl]piperidine-4-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a piperidine ring, benzyl group, and dimethylphenylpropyl moiety sets it apart from other similar compounds, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

1-benzyl-N-[1-(3,4-dimethylphenyl)propyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N2O/c1-4-23(22-11-10-18(2)19(3)16-22)25-24(27)21-12-14-26(15-13-21)17-20-8-6-5-7-9-20/h5-11,16,21,23H,4,12-15,17H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVRMCQWATNHWSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=C(C=C1)C)C)NC(=O)C2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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